![molecular formula C20H23NO4 B4301467 ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate](/img/structure/B4301467.png)
ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate
Overview
Description
Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the prodrug family, which means that it is inactive until it is metabolized in the body. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate can induce apoptosis, which is the programmed death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate has several biochemical and physiological effects. This compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It can also induce apoptosis, which is the programmed death of cancer cells. Additionally, Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate in lab experiments is its potential therapeutic applications in the treatment of cancer. Additionally, this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of other diseases. However, one of the limitations of using Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate. One direction is to study its potential therapeutic applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand how it works. Additionally, future studies can focus on improving the solubility of Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate to make it easier to administer.
In conclusion, Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its anti-cancer properties, anti-inflammatory and antioxidant properties, and potential therapeutic applications in the treatment of other diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate have been discussed in detail.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate has anti-cancer properties, and it can inhibit the growth of cancer cells.
properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-25-20(23)14-18(16-9-11-17(24-2)12-10-16)21-19(22)13-15-7-5-4-6-8-15/h4-12,18H,3,13-14H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNNGHNTJDATJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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